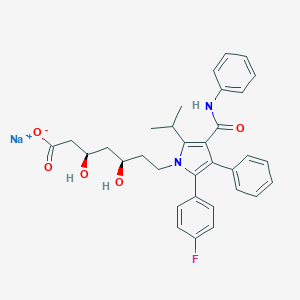
阿托伐他汀钠
描述
Atorvastatin is a medication used to lower cholesterol and triglyceride levels in the blood. It may help prevent medical problems such as chest pain, heart attack, or stroke that are caused by fats clogging the blood vessels . It is also used to prevent heart disease, angina, strokes, and heart attacks .
Synthesis Analysis
Atorvastatin synthesis involves several procedures, including Paal-Knorr synthesis and several new synthetic strategies . It also outlines chemical and chemo-enzymatic methods for synthesizing the optically active side chain of atorvastatin .Molecular Structure Analysis
The molecular formula of Atorvastatin sodium is C33H34FN2NaO5 . It has a molecular weight of 580.6 g/mol .Chemical Reactions Analysis
The synthetic procedures of atorvastatin involve several chemical reactions, including Paal-Knorr synthesis and several new synthetic strategies . There are also chemical and chemo-enzymatic methods for synthesizing the optically active side chain of atorvastatin .科学研究应用
Hyperlipidemia Treatment
Atorvastatin Sodium, a type of statin, is primarily used in the treatment of hyperlipidemia . Hyperlipidemia is a condition characterized by remarkably higher levels of very-low-density lipoproteins, low-density lipoproteins, intermediate-density lipoprotein, triglycerides, and cholesterol in blood circulation . Statins, which belong to HMG-CoA reductase inhibitors, are preferred for primary prevention of hyperlipidemia particularly for individuals at higher risk of development of heart disease .
Cardiovascular Risk Reduction
Statins are the first-line pharmaceutical agent in the management of hypercholesterolemia and cardiovascular (CV) risk reduction . Studies describing CV risk reduction independent of LDL-cholesterol lowering have evoked an interest in the pleiotropic mechanisms of statins .
Lowering Aldosterone Levels
Recent studies have demonstrated that administration of statins in animal models lowers aldosterone levels . An association between statin use and reduced aldosterone levels in two human cohorts has been observed, with lipophilic statins displaying a greater effect than hydrophilic statins .
Nanoparticle Drug Carriers
Recent advancements and outcomes of nanoparticle drug carriers for statins in the therapy of hyperlipidemia have been discussed . This could potentially improve the delivery and efficacy of the drug.
Analytical Methods
Atorvastatin Sodium and its related substances have been used in the development of new MEKC methods for separation and simultaneous quantitation .
Formulation Research
Atorvastatin Sodium is also used in formulation research. For instance, the FTIR spectra revealed that there is no interaction between the drug and formulation excipients .
作用机制
Target of Action
Atorvastatin sodium primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the production of cholesterol in the liver .
Mode of Action
Atorvastatin sodium is a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, atorvastatin sodium reduces the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition leads to a decrease in hepatic cholesterol levels, which in turn stimulates the upregulation of low-density lipoprotein (LDL) receptors on hepatocytes . The increased expression of these receptors enhances the uptake of LDL from the blood, thereby reducing plasma concentrations of LDL cholesterol .
Biochemical Pathways
The primary biochemical pathway affected by atorvastatin sodium is the mevalonate pathway . This pathway is critical for the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very-low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, atorvastatin sodium disrupts this pathway, leading to reduced production of these lipids .
Pharmacokinetics
Atorvastatin sodium is highly soluble and permeable, and the drug is completely absorbed after oral administration . It is subject to extensive first-pass metabolism in the gut wall and the liver, resulting in an oral bioavailability of approximately 14% . The volume of distribution of atorvastatin acid is 381L, and plasma protein binding exceeds 98% . The total plasma clearance of atorvastatin acid is 625 mL/min, and the half-life is about 7 hours . The renal route is of minor importance (<1%) for the elimination of atorvastatin acid .
Result of Action
The primary result of atorvastatin sodium’s action is a significant reduction in LDL cholesterol and total cholesterol levels . Clinical studies have shown that atorvastatin reduces LDL-C and total cholesterol by 36-53% . This reduction in cholesterol levels is associated with a decreased risk of cardiovascular diseases, including myocardial infarction and stroke .
Action Environment
The action of atorvastatin sodium can be influenced by various environmental factors. For instance, food decreases the absorption rate of atorvastatin acid after oral administration . Additionally, drug-drug interactions with potent inhibitors of CYP3A4 and cellular membrane transport by OATP C and P-glycoprotein, such as itraconazole, nelfinavir, ritonavir, cyclosporin, fibrates, erythromycin, and grapefruit juice, have been demonstrated .
安全和危害
未来方向
Statins like Atorvastatin have been proven to be effective in the prevention of atherosclerotic vascular disease events . Future research may focus on understanding the mechanism of action of statins . Further knowledge of the in vivo biodistribution of Atorvastatin may help to better understand the origin of off-target effects and potentially allow distinguishing between statin-resistant and non-resistant patients .
属性
IUPAC Name |
sodium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRPOCPLIUDBSA-CNZCJKERSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34FN2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635405 | |
| Record name | Sodium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atorvastatin sodium | |
CAS RN |
134523-01-6, 849811-78-5 | |
| Record name | Atorvastatin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134523016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATORVASTATIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN43058TIV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



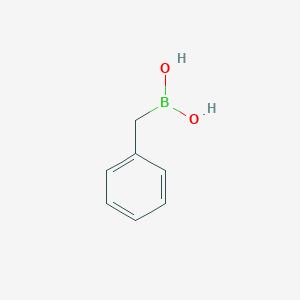


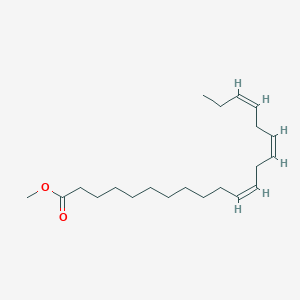
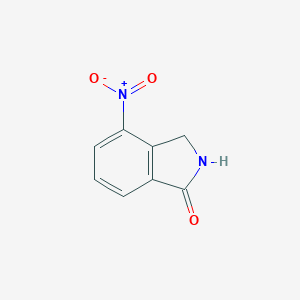
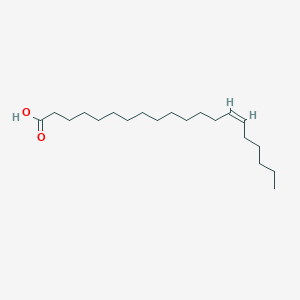

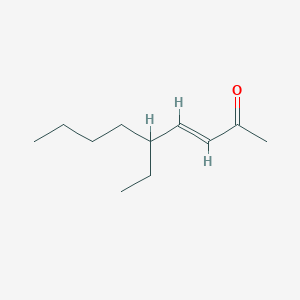

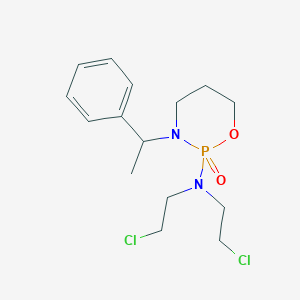
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)
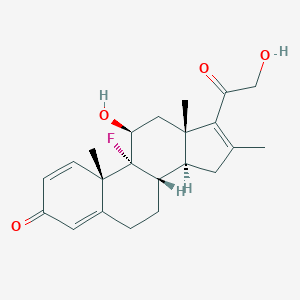
![(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B52772.png)